molecular formula C9H8F3NO3 B1304648 3-(Trifluoromethoxy)-DL-phenylglycine CAS No. 261952-23-2

3-(Trifluoromethoxy)-DL-phenylglycine

Cat. No.: B1304648
CAS No.: 261952-23-2
M. Wt: 235.16 g/mol
InChI Key: JSRHISPHWIGFLQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)-DL-phenylglycine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the trifluoromethoxylation of a suitable precursor, such as a phenylglycine derivative, using reagents like trifluoromethyl ethers .

Industrial Production Methods: Industrial production of 3-(Trifluoromethoxy)-DL-phenylglycine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxy)-DL-phenylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(Trifluoromethoxy)-DL-phenylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)-DL-phenylglycine involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 3-(Trifluoromethoxy)-phenylalanine
  • 3-(Trifluoromethoxy)-phenylacetic acid
  • 3-(Trifluoromethoxy)-benzoic acid

Comparison: 3-(Trifluoromethoxy)-DL-phenylglycine is unique due to the presence of both the trifluoromethoxy group and the glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in specific research and industrial contexts .

Properties

IUPAC Name

2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRHISPHWIGFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380474
Record name 3-(Trifluoromethoxy)-DL-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261952-23-2
Record name α-Amino-3-(trifluoromethoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethoxy)-DL-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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